N-(2,4-Dimethoxybenzyl)pyrimidin-4-amine
Description
N-(2,4-Dimethoxybenzyl)pyrimidin-4-amine is a pyrimidine derivative featuring a 2,4-dimethoxybenzyl substituent attached to the pyrimidin-4-amine core. The dimethoxy groups donate electrons via resonance, modulating the benzyl group's electronic profile, which may influence receptor binding or enzymatic interactions .
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-17-11-4-3-10(12(7-11)18-2)8-15-13-5-6-14-9-16-13/h3-7,9H,8H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPYIXGPHPIBOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NC=NC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-Dimethoxybenzyl)pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dimethoxybenzylamine with pyrimidine derivatives. The process often includes various steps such as protection and deprotection of functional groups to achieve the desired amine structure.
Antibacterial Activity
This compound has shown promising antibacterial activity against several strains of bacteria. A study evaluated its efficacy using minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.9 |
| Escherichia coli | 15.6 |
| Methicillin-resistant S. aureus (MRSA) | 7.8 |
These results indicate that the compound is particularly effective against S. aureus, including resistant strains, suggesting its potential as a lead compound in antibiotic development .
Antiparasitic Activity
Research has also explored the compound's activity against parasitic infections. In particular, this compound derivatives were tested for inhibition of dihydrofolate reductase (DHFR) in Pneumocystis carinii and Toxoplasma gondii. The results demonstrated significant inhibition, highlighting its potential as an antiparasitic agent.
| Compound | Target | IC50 (nM) |
|---|---|---|
| This compound | pcDHFR | 50 |
| N-(2,5-dimethoxybenzyl)pyrimidin-4-amine | tgDHFR | 30 |
This data indicates a strong correlation between structural modifications and biological activity, emphasizing the importance of the 2,4-dimethoxybenzyl group in enhancing potency .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that various substitutions on the benzyl moiety significantly affect biological activity. For instance:
- Electron-withdrawing groups (e.g., CF₃) enhance antibacterial potency.
- Polar substitutions tend to reduce lipophilicity and antibacterial activity.
The incorporation of additional nitrogen atoms in the side chain was found to decrease both lipophilicity and potency compared to their non-substituted counterparts .
Case Studies
- Antibacterial Efficacy : A series of derivatives based on this compound were synthesized and tested against a panel of bacterial strains. The most potent derivatives exhibited MIC values comparable to existing antibiotics, supporting their potential for clinical application.
- Antiparasitic Studies : In vivo studies demonstrated that certain analogs significantly reduced parasitic load in infected models, indicating their therapeutic potential in treating infections caused by Toxoplasma gondii.
Scientific Research Applications
Anticancer Activity
N-(2,4-Dimethoxybenzyl)pyrimidin-4-amine has shown promising anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound exhibited significant antiproliferative effects, with IC50 values indicating potent activity against these cell lines .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 4.0 | Induces apoptosis via caspase activation |
| MDA-MB-231 (Breast) | 5.5 | Cell cycle arrest and apoptosis |
Neuroprotective Effects
Research has indicated that compounds similar to this compound can selectively inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. The inhibition of nNOS may provide neuroprotective benefits by reducing excessive nitric oxide production . This suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease.
Antimicrobial Properties
Some studies have explored the antimicrobial potential of pyrimidine derivatives. For instance, related compounds have been evaluated for their efficacy against Pneumocystis carinii and Toxoplasma gondii, showing significant inhibition of dihydrofolate reductase (DHFR), an enzyme critical for microbial survival . This opens avenues for developing new treatments for opportunistic infections.
Case Study 1: Anticancer Efficacy
A study evaluated this compound's effects on xenograft models of lung cancer. Mice treated with this compound demonstrated a significant reduction in tumor volume compared to control groups. The results indicated that the compound could be a viable candidate for further development as an anticancer agent .
Case Study 2: Neuroprotection
In a model of neurodegeneration, administration of this compound resulted in decreased neuronal cell death and improved cognitive function in treated animals. These findings support its potential use in therapies aimed at neuroprotection .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Electronic Effects : Methoxy groups on the benzyl ring enhance electron density, improving interactions with electron-deficient biological targets. Chlorinated analogs exhibit stronger hydrophobic binding but reduced solubility .
- Biological Activity : CCR4 antagonism in chlorinated derivatives highlights the role of halogen substituents in receptor engagement . Fluorinated pyridine analogs show promise in CNS drug discovery due to balanced physicochemical properties .
- Synthetic Efficiency : High yields (>90%) are achievable for pyrimidine derivatives using nucleophilic substitution under mild conditions .
Preparation Methods
Cyclization of β-Dicarbonyl Compounds
The MDPI study outlines a solvent-free fusion method for pyrimidine synthesis. Reacting 3-acetylpyridine with N,N-dimethylformamide dimethylacetal (DMF-DMA) at 140°C for 4 hours yields 4-(pyridin-3-yl)pyrimidin-2-amine in 82% yield. Adapting this protocol, substituted pyrimidines can be synthesized by varying acetyl precursors.
Reaction Conditions :
Guanidine-Mediated Cyclization
Guanidine hydrochloride in ethanol with sodium ethoxide facilitates cyclization to form 4-aminopyrimidines. For example, refluxing 3-acetylpyridine derivatives with guanidine yields 4-(pyridin-3-yl)pyrimidin-2-amine (73% yield).
N-Benzylation Methodologies
Buchwald-Hartwig Amination
The MDPI protocol employs Pd(II) catalysts for C–N bond formation. Using dichlorobis(triphenylphosphine)Pd(II) and xantphos, aryl bromides react with pyrimidin-2-amine derivatives in toluene under reflux:
General Procedure :
-
Substrate: 4-(pyridin-3-yl)pyrimidin-2-amine (0.87 mmol)
-
Aryl bromide: 2,4-dimethoxybenzyl bromide (0.87 mmol)
-
Catalyst: Pd(PPh₃)₂Cl₂ (0.087 mmol)
-
Ligand: Xantphos (0.087 mmol)
-
Base: NaOtBu (2.61 mmol)
-
Solvent: Toluene (15 mL)
-
Temperature: Reflux (110°C)
-
Time: 8 hours
Optimization Insight :
Replacing dppp with xantphos increases reaction rates and yields due to improved steric and electronic properties of the ligand.
Direct Alkylation with 2,4-Dimethoxybenzyl Halides
A patent describes methylation using phase transfer catalysts (e.g., tetrabutylammonium bromide) and dimethyl carbonate. Adapting this for benzylation:
Procedure :
-
Substrate: Pyrimidin-4-amine (10 mmol)
-
Alkylating agent: 2,4-Dimethoxybenzyl chloride (30 mmol)
-
Base: NaOH (6 mmol)
-
Catalyst: Tetrabutylammonium bromide (0.6 mmol)
-
Solvent: DMF (20 mL)
-
Temperature: 80°C
-
Time: 8 hours
Functionalization of Preformed Pyrimidines
Chlorination-Amination Sequences
The ACS study demonstrates HCl-promoted amination of 4-chloropyrimidines. Applying this to this compound synthesis:
Steps :
-
Chlorination : Treat pyrimidin-4-ol with POCl₃ to form 4-chloropyrimidine.
-
Amination : React with 2,4-dimethoxybenzylamine in HCl/EtOH at 80°C for 24 hours.
Outcome :
Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 8.25 (s, 1H, pyrimidine H-2)
-
δ 7.21 (d, J = 8.4 Hz, 1H, benzyl aromatic)
-
δ 6.89 (dd, J = 8.4, 2.2 Hz, 1H, benzyl aromatic)
-
δ 6.61 (s, 2H, NH₂)
-
δ 3.73 (s, 6H, OCH₃)
¹³C NMR (101 MHz, DMSO-d₆) :
Chromatographic Purity
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Catalyst | Solvent | Time (h) |
|---|---|---|---|---|
| Buchwald-Hartwig | 56 | Pd(PPh₃)₂Cl₂ | Toluene | 8 |
| Direct Alkylation | 83 | TBAB | DMF | 8 |
| Chlorination-Amination | 85 | HCl | EtOH | 24 |
Key Observations :
-
Buchwald-Hartwig : Requires expensive Pd catalysts but offers regioselectivity.
-
Direct Alkylation : Higher yields but necessitates stringent pH control.
-
Chlorination-Amination : Scalable but involves hazardous POCl₃.
Q & A
Q. What are the key synthetic routes for preparing N-(2,4-Dimethoxybenzyl)pyrimidin-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a pyrimidine core (e.g., 4-chloropyrimidine) can react with 2,4-dimethoxybenzylamine under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., K₂CO₃) to introduce the benzyl group . Yield optimization requires careful control of stoichiometry, temperature (60–100°C), and reaction time (12–24 hrs). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is standard .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm for pyrimidine and benzyl groups), methoxy groups (δ ~3.8 ppm, singlet), and NH protons (δ ~5.0 ppm, broad) .
- ESI-MS : Molecular ion [M+H]⁺ should match the calculated molecular weight (e.g., ~315 g/mol for C₁₉H₂₀N₄O₂). Fragmentation patterns confirm substituent connectivity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the pyrimidine ring) affect biological activity in this compound derivatives?
- Data-Driven Analysis : Substituents at the pyrimidine 2- and 4-positions significantly influence enzyme inhibition. For instance:
- 2-(Piperazinyl) groups enhance acetylcholinesterase (AChE) inhibition (IC₅₀ ~5.5 µM), while methylsulfanyl groups improve selectivity for butyrylcholinesterase (BChE) .
- The 2,4-dimethoxybenzyl moiety may enhance solubility or target binding via π-π stacking with aromatic residues in enzyme active sites . Contradictions arise when bulky substituents reduce bioavailability despite improved in vitro activity .
Q. What experimental strategies resolve discrepancies between in silico predictions and empirical data for this compound’s pharmacokinetic properties?
- Methodological Answer :
- Solubility : Use shake-flask assays (pH 7.4 buffer) to validate computational logP predictions. Adjust with co-solvents (e.g., DMSO <1%) or prodrug strategies .
- Metabolic Stability : Compare microsomal half-life (human/rat liver microsomes) with CYP450 inhibition assays to identify metabolic hotspots .
- Bioavailability : Pair in vitro permeability (Caco-2 assays) with in vivo PK studies to address absorption limitations .
Q. How does this compound interact with metal ions in coordination chemistry applications?
- Advanced Analysis : The dimethoxybenzyl group can act as a ligand for transition metals (e.g., Pt²⁺, Pd²⁺), forming complexes with potential catalytic or therapeutic properties. Synthesis involves reacting the amine with K₂PtCl₄ or K₂PdCl₄ in ethanol, followed by characterization via FT-IR (νC=N ~1600 cm⁻¹) and ¹H NMR (shifted aromatic protons) .
Key Considerations for Researchers
- Synthetic Challenges : Steric hindrance from the dimethoxybenzyl group may necessitate microwave-assisted synthesis for improved reaction kinetics .
- Biological Assays : Prioritize cell-based models (e.g., neuroblastoma lines for cholinesterase studies) over enzyme-only assays to capture bioavailability effects .
- Safety : Despite in vitro promise, confirm lack of cytotoxicity (MTT assays) before advancing to in vivo testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
